molecular formula C6H14NaO3PS B15181301 Dipropyl sodium phosphorothioate CAS No. 10533-40-1

Dipropyl sodium phosphorothioate

Cat. No.: B15181301
CAS No.: 10533-40-1
M. Wt: 220.20 g/mol
InChI Key: UEMNSLFCPWTOQZ-UHFFFAOYSA-M
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Description

Dipropyl sodium phosphorothioate is an organophosphorus compound that contains phosphorus, sulfur, and sodium atoms. It is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. These compounds are characterized by the presence of a phosphorus-sulfur bond, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl sodium phosphorothioate can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method involves the formation of the O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halide to form the desired phosphorothioate . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency, high yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dipropyl sodium phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and nucleophiles like thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphorothioate hydrides.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Dipropyl sodium phosphorothioate can be compared with other similar compounds such as dialkyl dithiophosphinates and dialkyl dithiophosphates:

List of Similar Compounds

  • Dialkyl dithiophosphinates
  • Dialkyl dithiophosphates
  • Xanthates

This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields.

Properties

CAS No.

10533-40-1

Molecular Formula

C6H14NaO3PS

Molecular Weight

220.20 g/mol

IUPAC Name

sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1

InChI Key

UEMNSLFCPWTOQZ-UHFFFAOYSA-M

Canonical SMILES

CCCOP(=S)([O-])OCCC.[Na+]

Origin of Product

United States

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